molecular formula C16H14INO B5077671 (2E)-N-(4-iodo-2-methylphenyl)-3-phenylprop-2-enamide

(2E)-N-(4-iodo-2-methylphenyl)-3-phenylprop-2-enamide

Cat. No.: B5077671
M. Wt: 363.19 g/mol
InChI Key: RLCZGPYFGCLAQG-JXMROGBWSA-N
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Description

(2E)-N-(4-iodo-2-methylphenyl)-3-phenylprop-2-enamide is an organic compound characterized by the presence of an iodine atom, a methyl group, and a phenylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-iodo-2-methylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 4-iodo-2-methylaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-iodo-2-methylphenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylprop-2-enamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2E)-N-(4-iodo-2-methylphenyl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(4-iodo-2-methylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide
  • (2E)-N-(4-chloro-2-methylphenyl)-3-phenylprop-2-enamide
  • (2E)-N-(4-fluoro-2-methylphenyl)-3-phenylprop-2-enamide

Uniqueness

The presence of the iodine atom in (2E)-N-(4-iodo-2-methylphenyl)-3-phenylprop-2-enamide distinguishes it from its bromine, chlorine, and fluorine analogs

Properties

IUPAC Name

(E)-N-(4-iodo-2-methylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCZGPYFGCLAQG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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